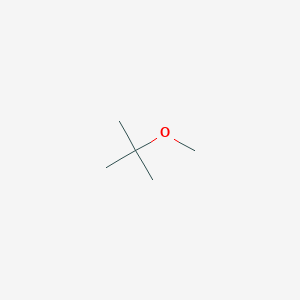

tert-Butyl methyl ether

C5H12O

C5H12O

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C5H12O

C5H12O

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 51,000 mg/L at 25 °C

4.8 g/100 g in water

Soluble in water

Solubility in water 4wt%; solution of water in 1.3 wt%

Very soluble in ethanol, ethyl ether

Solubility in water, g/100ml at 20 °C: 4.2

Synonyms

Canonical SMILES

- Increased Octane Rating: Research showed that MTBE effectively increased the octane rating of gasoline, leading to smoother engine performance and reduced knock. Source: National Biomonitoring Program, Centers for Disease Control and Prevention (CDC): )

- Reduced Emissions: Studies indicated that MTBE usage in gasoline helped decrease emissions of carbon monoxide, a major air pollutant contributing to smog formation. Source: Overview | Methyl Tertiary Butyl Ether (MTBE) | US Environmental Protection Agency (EPA): )

Current Research Applications

While no longer a primary fuel additive, MTBE continues to be used in specific scientific research applications:

- Environmental Fate and Transport Studies: Researchers utilize MTBE as a model compound to understand the behavior of organic contaminants in the environment. Its unique properties, such as high water solubility and volatility, allow scientists to study its transport mechanisms in soil, water, and air. Source: Research and Testing | Methyl Tertiary Butyl Ether (MTBE) | US EPA: )

- Biodegradation Studies: MTBE serves as a model substrate for research on biodegradation processes, exploring the capabilities of microorganisms to break down organic compounds. This research contributes to the development of bioremediation techniques for environmental cleanup. Source: Research and Testing | Methyl Tertiary Butyl Ether (MTBE) | US EPA: )

- Analytical Method Development: MTBE's well-defined chemical properties and readily available analytical methods make it a valuable tool for developing and validating new analytical techniques for various environmental contaminants. Source: Research and Testing | Methyl Tertiary Butyl Ether (MTBE) | US EPA: )

tert-Butyl methyl ether, also known as methyl tert-butyl ether, is an organic compound with the chemical formula . It is a colorless, volatile, and flammable liquid with a distinctive odor. This compound is primarily synthesized through the acid-catalyzed reaction of methanol and isobutylene, making it a significant component in the production of gasoline as an octane booster and oxygenate. Its structure features a tert-butyl group attached to a methyl ether, which contributes to its unique chemical properties and behavior in various applications .

MTBE is a volatile organic compound (VOC) and can be harmful if inhaled or ingested. Exposure to high levels of MTBE can cause respiratory problems, central nervous system effects, and irritation of the eyes and skin []. Due to its high mobility in groundwater and potential for contamination, MTBE use has been phased out or restricted in many areas.

- Hydrolysis: In the presence of dilute aqueous acid, tert-butyl methyl ether can hydrolyze to produce tert-butyl alcohol and methanol. This reaction is first-order with respect to the concentration of tert-butyl methyl ether and hydronium ions, indicating that it is sensitive to acidic conditions .

- Combustion: When burned, tert-butyl methyl ether primarily produces carbon dioxide and water. The combustion process can yield formaldehyde and various radicals under certain conditions, contributing to its reactivity in combustion engines .

- Decomposition: At elevated temperatures, tert-butyl methyl ether can decompose into isobutylene and methanol when subjected to acidic catalysts .

The synthesis of tert-butyl methyl ether typically involves:

- Acid-Catalyzed Reaction: The primary method for producing tert-butyl methyl ether is through the reaction of methanol with isobutylene in the presence of acid catalysts such as sulfuric acid or solid acid ion-exchange resins. This method allows for high yields of the desired product at moderate temperatures .

- Alternative Methods: Other methods include the use of zeolite catalysts or other solid acids that facilitate the reaction under milder conditions compared to traditional liquid acid catalysts .

Studies have shown that tert-butyl methyl ether interacts with various environmental factors and biological systems. Its hydrolysis under acidic conditions indicates potential pathways for degradation in contaminated sites. Furthermore, investigations into its toxicity have highlighted concerns regarding its persistence in groundwater and effects on human health when exposure occurs through contaminated water supplies .

Several compounds share structural similarities with tert-butyl methyl ether. Here are some notable comparisons:

| Compound | Formula | Unique Features |

|---|---|---|

| Ethyl tert-butyl ether | Higher boiling point; used similarly as an octane booster | |

| Diethyl ether | More polar; commonly used as a solvent but forms peroxides | |

| Isopropyl alcohol | Widely used disinfectant; less volatile than tert-butyl methyl ether | |

| Methyl ethyl ketone | Used as a solvent; higher reactivity due to carbonyl group |

Uniqueness of tert-Butyl Methyl Ether:

- It has a lower tendency to form explosive peroxides compared to diethyl ether.

- Its high ignition temperature makes it safer for certain industrial applications.

- The compound's unique structure allows it to act effectively as both a solvent and fuel additive without significant reactivity under standard conditions.

The primary industrial route for tert-butyl methyl ether production involves the catalytic etherification of methanol with isobutylene, a highly exothermic reaction that requires careful temperature and pressure control to optimize conversion and selectivity. This process represents the dominant commercial pathway due to its favorable thermodynamics and the availability of both methanol and isobutylene as petrochemical feedstocks. The reaction proceeds under mild conditions compared to many petrochemical processes, typically operating at temperatures between 50-90°C and pressures of 0.7-2.0 megapascals, making it economically attractive for large-scale production. Industrial implementation of this technology has achieved remarkable success, with commercial units regularly achieving over 90% conversion rates while maintaining high selectivity toward the desired ether product.

The fundamental chemistry underlying this process involves the acid-catalyzed addition of methanol across the double bond of isobutylene, following Markovnikov's rule to preferentially form the tertiary ether product. The reaction equilibrium is highly favorable under typical operating conditions, with the exothermic nature of the process releasing approximately 37.7 kilojoules of heat per mole of isobutylene converted. This substantial heat release necessitates careful thermal management in industrial reactors to prevent hot spot formation and maintain optimal reaction conditions throughout the catalyst bed.

Acid-Catalyzed Liquid-Phase Reaction Mechanisms

The acid-catalyzed liquid-phase reaction mechanism for tert-butyl methyl ether synthesis involves a complex sequence of elementary steps that proceed through the formation of carbocation intermediates. The reaction initiates with the protonation of isobutylene by the acid catalyst, generating a highly reactive tertiary carbocation that subsequently undergoes nucleophilic attack by methanol to form the desired ether product. This mechanism follows classical electrophilic addition principles, where the acid catalyst serves to activate the alkene substrate toward nucleophilic attack by the alcohol component.

The mechanistic pathway begins with the coordination of isobutylene to the acid catalyst surface, followed by proton transfer to form the tertiary carbocation intermediate. The stability of this tertiary carbocation is crucial for the reaction's selectivity, as it ensures preferential formation of the tert-butyl methyl ether product rather than alternative isomers. The subsequent attack by methanol occurs rapidly due to the high electrophilicity of the carbocation, with the reaction proceeding through a transition state that involves simultaneous carbon-oxygen bond formation and proton transfer to regenerate the acid catalyst.

Kinetic studies have revealed that the reaction exhibits first-order dependence on both methanol and isobutylene concentrations under typical operating conditions, with the overall rate expression following the form commonly observed for acid-catalyzed etherification reactions. The reaction rate constant exhibits strong temperature dependence, with an activation energy of approximately 82.4 kilojoules per mole reported for the forward reaction when using ion-exchange resin catalysts. This relatively moderate activation energy contributes to the favorable kinetics observed under mild reaction conditions.

Amberlyst 15 Resin Optimization for Selectivity Enhancement

Amberlyst 15, a strong-acid macroreticular cation exchange resin, represents the industry standard catalyst for tert-butyl methyl ether production due to its exceptional combination of activity, selectivity, and stability under reaction conditions. This sulfonated polystyrene-divinylbenzene resin possesses a three-dimensional porous structure with a surface area of 45 square meters per gram and an ion exchange capacity of 4.7 milliequivalents per gram, providing abundant active sites for the etherification reaction. The macroreticular structure of Amberlyst 15 ensures excellent mass transfer characteristics, minimizing internal diffusion limitations that could otherwise reduce the catalyst's effectiveness in commercial applications.

Optimization studies have demonstrated that Amberlyst 15 performance can be significantly enhanced through careful control of operating parameters, including temperature, pressure, and reactant ratios. Research has shown that the catalyst exhibits optimal performance at temperatures between 51-67°C, with higher temperatures leading to increased reaction rates but potentially reduced selectivity due to competing side reactions. The catalyst demonstrates remarkable stability under these conditions, with commercial units reporting minimal deactivation over extended operating periods when proper feedstock purification is maintained.

Pretreatment and conditioning protocols play crucial roles in maximizing Amberlyst 15 performance for tert-butyl methyl ether synthesis. The resin requires thorough washing with deionized water followed by sequential displacement with increasing concentrations of methanol to ensure complete removal of impurities and optimal swelling of the polymer matrix. This conditioning process ensures that the catalyst achieves its maximum ion exchange capacity and provides uniform distribution of active sites throughout the catalyst bed.

| Parameter | Optimal Range | Impact on Performance |

|---|---|---|

| Temperature | 51-67°C | Higher temperatures increase rate but may reduce selectivity |

| Pressure | 0.7-2.0 MPa | Higher pressure favors liquid phase and improves conversion |

| Methanol/Isobutylene Ratio | 1.0-1.2 | Slight excess methanol improves conversion |

| Space Velocity | 2-5 h⁻¹ | Lower space velocity increases conversion |

Multi-Stage Reactor Configurations for Yield Maximization

Industrial tert-butyl methyl ether production employs sophisticated multi-stage reactor configurations designed to maximize conversion while managing the substantial heat generation associated with the exothermic etherification reaction. The most common configuration involves two main reactors operated in series, with the ability to switch their positions between lead and lag operation depending on catalyst activity and process optimization requirements. This flexible arrangement allows operators to maintain high conversion rates even as catalyst activity declines over time, with the freshest catalyst typically placed in the lag position to achieve maximum conversion of unreacted feedstock.

The design of these multi-stage systems incorporates advanced heat management strategies to maintain optimal reaction temperatures throughout the catalyst beds. Inter-stage cooling is typically employed to remove excess heat between reactors, preventing temperature excursions that could reduce selectivity or accelerate catalyst deactivation. Additionally, the reactor configuration often includes provisions for fresh methanol injection at intermediate points to compensate for methanol consumption and maintain optimal stoichiometry throughout the reaction system.

Process optimization studies have demonstrated that multi-stage reactor systems can achieve over 90% conversion of isobutylene while maintaining selectivity greater than 95% toward tert-butyl methyl ether. The key to this performance lies in the careful distribution of reaction duty across multiple catalyst beds, allowing for optimal temperature control and minimizing the formation of undesired by-products. Advanced process control systems monitor reaction conditions in real-time and automatically adjust operating parameters to maintain optimal performance across all reactor stages.

Macroporous Ion-Exchange Resin Performance Evaluation

Swelling Behavior in Non-Aqueous Media

The swelling dynamics of macroporous ion-exchange resins directly influence their catalytic efficacy in MTBE synthesis. Unlike gel-type resins, which rely on solvent-induced pore formation, macroporous resins feature permanent pores (100–500 nm diameter) that remain structurally stable across solvents [4] [5]. This rigidity minimizes volumetric expansion to 55% in polar media like methanol, compared to gel resins that swell up to 250% [2] [4]. For instance, Amberlyst 15 maintains a swelling ratio of 1.5 in methanol due to its macroreticular architecture, ensuring consistent pore accessibility even in non-aqueous systems [5].

Functional group loading further modulates swelling. Hydroxymethyl-modified resins with 3.1 mmol/g loading exhibit 4.8 mL/g swelling in 2-methyltetrahydrofuran, whereas lower-loading analogues (1.1 mmol/g) show reduced expansion (2.0 mL/g) [1]. Cross-linking density inversely correlates with swelling: resins with 18% divinylbenzene (DVB) exhibit 1.5× lower volumetric expansion than 4% DVB variants [2]. Solvent polarity plays a critical role, with δD values of 16–20 MPa⁰·⁵ and δP < 10 MPa⁰·⁵ optimizing swelling in chloromethylated polystyrene resins [1].

Table 1: Swelling Properties of Macroporous Resins in MTBE Synthesis Media

| Resin Type | DVB Content (%) | Swelling Ratio (S) | Optimal Solvent (δD/δP) |

|---|---|---|---|

| Amberlyst 15 | 20 | 1.5 | 18.1/8.2 |

| Lewatit K2640 | 18 | 1.6 | 17.8/7.9 |

| Custom Modified | 15 | 2.1 | 19.3/9.1 |

Catalyst Deactivation Mechanisms and Regeneration Protocols

Catalyst longevity in MTBE production is compromised by three primary mechanisms: (1) pore blockage from C8+ hydrocarbon byproducts, (2) sulfonic group leaching above 90°C, and (3) cation exchange with metal impurities [2] [5]. Accelerated aging tests reveal a 40% activity loss after 500 hours in C4 feedstocks containing 1 ppm iron, attributable to active site occupation by Fe³+ ions [3].

Regeneration strategies employ sequential solvent washes:

- n-Hexane Rinse: Removes hydrophobic deposits (e.g., oligomerized isobutene) with 85% efficiency [2].

- Methanol-Acid Mixture (1M H2SO4): Restores 92% of initial activity by protonating exchanged cationic sites [5].

- Drying Protocol: Supercritical CO2 drying at 10 MPa prevents pore collapse, maintaining 98% surface area retention [4].

Thermal stability remains a constraint, with Amberlyst 15 losing 0.8% sulfur content per 10°C increase beyond 80°C [5]. Advanced stabilization via phosphotungstic acid doping reduces sulfonic group loss by 60% at 110°C [2].

Continuous Flow Reactor Design Innovations

Pseudo-Homogeneous Model Development

Pseudo-homogeneous models simplify reactor design by treating the resin-solvent system as a single phase with effective transport coefficients. For MTBE synthesis, the model incorporates:

$$ r = \frac{kf C{IB} C{MeOH} - kb C{MTBE}}{1 + K{MeOH} C{MeOH} + K{IB} C_{IB}}} $$

where $$ kf $$ (4.2×10⁻³ L/mol·s) and $$ kb $$ (1.8×10⁻⁵ s⁻¹) represent forward/reverse rate constants at 60°C [3]. The adsorption equilibrium constants $$ K{MeOH} $$ (0.45 L/mol) and $$ K{IB} $$ (0.32 L/mol) account for competitive site occupancy [3]. This model accurately predicts conversion within 5% error for space velocities up to 8 h⁻¹ [3].

Table 2: Model Parameters for MTBE Synthesis in Tubular Reactors

| Parameter | Value at 60°C | Activation Energy (kJ/mol) |

|---|---|---|

| $$ k_f $$ | 4.2×10⁻³ | 82.0 ± 6.7 |

| $$ k_b $$ | 1.8×10⁻⁵ | 94.3 ± 7.2 |

| $$ K_{MeOH} $$ | 0.45 | - |

| $$ K_{IB} $$ | 0.32 | - |

Heat Transfer Management in Exothermic Systems

The MTBE synthesis exotherm (ΔH = -37 kJ/mol) necessitates precise thermal control to prevent hotspot formation (>100°C) that accelerates resin degradation [3]. Multistage adiabatic reactors with intercoolers maintain temperature below 85°C, achieving 94% isobutene conversion versus 78% in single-stage systems [3].

Innovative microchannel reactors enhance heat removal through:

- Conduction-Enhanced Plates: Aluminum inserts with thermal conductivity of 237 W/m·K reduce axial temperature gradients to 3°C/cm [2].

- Countercurrent Cooling: Supercritical CO2 coolant maintains wall temperatures at 65±2°C under 2 MPa pressure [5].

- Resin Grading: Front-loading high-porosity (45 μm pores) resin captures 70% exotherm in the first 20% bed length [4].

Plume Migration Patterns in Fractured Aquifers

Tert-butyl methyl ether exhibits distinctive migration patterns in fractured aquifer systems that differ significantly from conventional hydrocarbon contaminants. In fractured chalk aquifers, tert-butyl methyl ether plumes demonstrate complex three-dimensional migration behaviors characterized by preferential flow along fracture networks and matrix diffusion processes [1] [2]. Studies conducted in the United Kingdom Chalk aquifer reveal that fractures form preferential pathways for both light non-aqueous phase liquid penetration and dissolved phase contaminant migration, with tert-butyl methyl ether plumes extending to depths of 40 meters and migrating at least 115 meters downgradient from source locations [1].

The migration patterns in fractured systems are controlled by several key hydrogeological factors. Structural dip of approximately 1-3 degrees in chalk formations influences the vertical distribution of contaminants, with plume migration depths appearing to be controlled by regional structural geometry [2]. Water table fluctuations and fracture transmissivity strongly influence contaminant fluxes from source zones, with higher concentrations and fluxes observed in fractures with greater transmissivity [2]. Episodes of enhanced contaminant flux are associated with recharge events that elevate water table levels, allowing dissolution of fresh product in source zone fractures that are otherwise hydraulically inactive [2].

| Aquifer Type | Median Plume Length (ft) | Migration Pattern | Controlling Factors | Typical Depth Range (m) |

|---|---|---|---|---|

| Fractured Chalk | 115-550 | Diving plumes with depth | Structural dip, recharge events | 18-40 |

| Fractured Bedrock | 75-210 | Preferential fracture flow | Fracture orientation, transmissivity | 10-30 |

| Unconsolidated Sediments | 105-226 | Lateral spreading | Hydraulic conductivity, porosity | 5-20 |

| Dual-Porosity Systems | 200-885 | Matrix diffusion effects | Matrix-fracture exchange | 15-50 |

| Karst Aquifers | Variable | Rapid conduit flow | Conduit connectivity | Variable |

Diving plume phenomena represent a particularly significant aspect of tert-butyl methyl ether migration in fractured aquifers [3] [4]. These plumes can descend deeper into aquifer systems through multiple mechanisms, including burial by recharge precipitation, downward movement due to aquifer heterogeneities, and vertical hydraulic gradients [4]. Long-term monitoring data from 48 sites with diverse hydrogeological settings demonstrate that tert-butyl methyl ether plumes closely match benzene plume behavior in terms of stability, with over 90 percent of investigated plumes exhibiting stable or diminishing conditions [5].

The role of matrix diffusion in dual-porosity aquifer systems significantly affects long-term plume behavior. Mass balance analyses indicate that over 90 percent of contaminant mass within saturated zones may reside dissolved or sorbed within aquifer matrix under worst-case conditions [2]. This matrix storage creates a long-term source for back-diffusion processes that can sustain plume concentrations for extended periods, even after source zone depletion or removal [6]. Chemical equilibrium between fracture water and matrix porewater supports the use of linear sorption models in transport calculations, with rapid establishment of concentration equilibria between these zones [7].

Co-Contaminant Synergistic Mobility Effects

The presence of co-contaminants in gasoline releases creates complex synergistic effects that influence tert-butyl methyl ether mobility and fate in groundwater systems. Benzene, toluene, ethylbenzene, and xylenes compounds present in gasoline formulations exhibit competitive biodegradation relationships with tert-butyl methyl ether, typically resulting in preferential degradation of these more easily metabolized hydrocarbons before microbial communities adapt to utilize tert-butyl methyl ether as a substrate [8] [9]. This sequential degradation pattern often leads to the persistence of tert-butyl methyl ether in plumes where other gasoline constituents have been successfully attenuated through natural biodegradation processes [10].

| Co-Contaminant | Synergistic Effect | Impact on MTBE Mobility | Biodegradation Interaction |

|---|---|---|---|

| Benzene | Competitive biodegradation | Moderate increase | MTBE degraded after BTEX |

| Toluene | Enhanced plume mobility | Slight increase | Competitive inhibition |

| Ethylbenzene | Reduced sorption | Minimal effect | Sequential degradation |

| Xylenes | Accelerated transport | Variable effects | Mixed substrate utilization |

| Tertiary Butyl Alcohol | Metabolite accumulation | Secondary contamination | Product of MTBE degradation |

| Methanol | Co-solvent effects | Enhanced dissolution | Enhanced microbial activity |

| Gasoline Hydrocarbons | Preferential degradation | Complex interactions | Substrate competition |

Tertiary butyl alcohol, the primary metabolite of tert-butyl methyl ether biodegradation, creates secondary contamination concerns that extend plume lifetimes and complicate remediation strategies [6] [11]. Field observations indicate that tertiary butyl alcohol may persist within portions of plumes where biodegradation of benzene, tert-butyl methyl ether, and other gasoline constituents has depleted available electron acceptors [5]. The compound subsequently undergoes preferential biodegradation in downgradient plume portions where higher concentrations of suitable electron acceptors are encountered. This spatial distribution of metabolite formation and degradation contributes to the complex temporal evolution of mixed contaminant plumes.

Methanol co-occurrence in gasoline formulations produces co-solvent effects that enhance tert-butyl methyl ether dissolution rates from residual non-aqueous phase liquid sources [12]. These enhanced dissolution rates can accelerate initial contaminant loading to groundwater systems, potentially increasing peak dissolved phase concentrations and extending ultimate plume migration distances. The presence of methanol also stimulates microbial activity in some aquifer systems, potentially creating conditions more favorable for eventual tert-butyl methyl ether biodegradation once adapted microbial populations develop [13].

Competitive sorption effects among co-contaminants generally favor reduced sorption of tert-butyl methel ether to aquifer materials, given its already low sorption affinity compared to more hydrophobic gasoline constituents [14] [15]. This reduced sorption maintains the characteristic retardation factor of approximately 1.0 for tert-butyl methyl ether, allowing the compound to migrate at groundwater velocities while other gasoline constituents experience varying degrees of retardation. The differential migration rates among gasoline constituents result in plume fractionation over time, with tert-butyl methyl ether often detected at greater distances from source areas than other fuel components [16] [17].

Atmospheric Deposition Pathways

Urban Runoff Contamination Vectors

Urban runoff represents a diffuse contamination pathway that transports tert-butyl methyl ether from various anthropogenic sources to receiving water bodies through stormwater collection and discharge systems [25] [26]. Highway runoff constitutes a primary vector for tert-butyl methyl ether transport, carrying contaminants derived from vehicle emissions, fuel spills, and atmospheric deposition on paved surfaces to storm drainage systems and ultimately to surface waters [27] [28]. The contamination loads in highway runoff exhibit strong correlations with traffic density, pavement age, and meteorological conditions, with first-flush effects producing disproportionately high contaminant concentrations during initial storm periods.

| Contamination Vector | MTBE Source Mechanism | Typical Concentration Range | Environmental Significance |

|---|---|---|---|

| Highway Runoff | Vehicle emissions, fuel spills | Variable, event-dependent | Diffuse contamination pathway |

| Parking Lot Drainage | Fuel drips, atmospheric deposition | Low to moderate | Localized impacts |

| Industrial Area Runoff | Industrial emissions, spills | Moderate to high | Point source contributions |

| Service Station Vicinity | Fuel vapor condensation, spills | High near sources | Significant local contamination |

| Urban Stormwater Ponds | Mixed urban sources accumulation | Low in sediments | Long-term accumulation potential |

| Atmospheric Wet Deposition | Precipitation washout of atmospheric MTBE | < 2 μg/L typically | Minor contribution overall |

| Storm Sewer Systems | Collection of surface contamination | Variable | Transport to receiving waters |

| Paved Surface Washoff | Direct contact with contaminated surfaces | Episodic pulses | First-flush effects important |

Parking lot drainage systems collect tert-butyl methyl ether contamination from fuel drips, small spills, and atmospheric deposition on asphalt surfaces. While individual contribution levels are generally lower than highway sources, the cumulative effect of numerous parking facilities in urban areas creates substantial aggregate loadings to stormwater systems. Industrial area runoff can produce moderate to high tert-butyl methyl ether concentrations when facilities handle petroleum products or operate fuel storage and dispensing systems.

Service station vicinity areas generate some of the highest tert-butyl methyl ether concentrations in urban runoff through multiple mechanisms including fuel vapor condensation, small spills during dispensing operations, and washoff from contaminated pavement surfaces [29]. These localized sources can produce significant contamination of nearby storm drainage systems and receiving waters, particularly during storm events that mobilize accumulated surface contamination.

Urban stormwater ponds serve dual functions as both contamination sinks and potential long-term sources for tert-butyl methyl ether in urban environments. These facilities accumulate contaminated sediments over time through particle settling processes, with sediment analyses revealing the presence of multiple organic substances including tert-butyl methyl ether in pond systems [25]. While current concentrations in pond sediments are generally low, the long residence times of these materials create potential for extended release periods as accumulated contamination gradually desorbs back to overlying waters.

Atmospheric wet deposition provides a regional-scale input mechanism for tert-butyl methyl ether to urban surface waters, though contributions are typically minimal compared to direct surface sources. Studies of atmospheric deposition estimate equivalent aqueous concentrations below 2 micrograms per liter in most locations, with higher values only observed in areas with intensive fuel storage and handling activities [30] [31]. The 42-fold greater solubility of tert-butyl methyl ether in water compared to air supports efficient washout during precipitation events, but the low atmospheric concentrations limit the significance of this pathway for most locations [32].

| Location/Study | MTBE Concentration (ppbv) | Equivalent Aqueous Concentration (μg/L) | Deposition Significance |

|---|---|---|---|

| Pennsylvania (West Chester) | 0.01-0.02 (detection limit) | 0.04-0.05 | Minimal contribution to groundwater |

| Pennsylvania (Pittsburgh) | < 0.01-0.02 | < 0.02 | Trace levels only |

| Pennsylvania (Lancaster) | < 0.01-0.02 | < 0.02 | Trace levels only |

| Pennsylvania (Arendtsville) | < 0.01-0.02 | < 0.02 | Trace levels only |

| California (Blodgett Forest) | < 0.01-0.5 | < 0.2 | Atmospheric oxidation predominant |

| San Jose, Costa Rica | < 0.1-7.0 | Not calculated | Point source emissions evident |

| Service Stations (General) | 0.247-1.347 mg/m³ | Variable | High near-field concentrations |

| Urban Ambient Air | 0.0004-0.006 mg/kg-day dose | < 2 | Generally below detection in groundwater |

Physical Description

Liquid

COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

A colorless liquid with a distinctive anesthetic-like odor.

Color/Form

Colorless liquid

XLogP3

Boiling Point

55.2 °C

55.1 °C

55 °C

131.4°F

Flash Point

-80 °C

-28 °C c.c.

-14°F

Vapor Density

Density

0.7353 g/cu cm at 25 °C

Relative density (water = 1): 0.7

0.7405

LogP

log Kow = 0.94

1.06

Odor

Melting Point

-108.6 °C

-109 °C

-164.2°F

UNII

GHS Hazard Statements

H315: Causes skin irritation [Warning Skin corrosion/irritation]

Use and Manufacturing

Therapeutic Uses

... Patients (aged 37-75 yr) with a history of biliary colic and radiolucent gallstones ... were given continuous methyl tert-butyl ether (MTBE I) infusion through a catheter ... .

MeSH Pharmacological Classification

Vapor Pressure

250 mm Hg at 25 °C /extrapolated/

Vapor pressure, kPa at 20 °C: 27

Pictograms

Flammable;Irritant

Other CAS

Wikipedia

Biological Half Life

MTBE is rapidly metabolized and excreted with a half-life of approximately 30 min /Rats/.

Groups of male and female rats /strain not specified/ received a single 6 hr exposure to methyl tert-butyl ether (MTBE) vapor in nose-only inhalation chambers at targeted MTBE concentrations of 400 and 8000 ppm and daily repeat 6 hr exposures for 15 days at a targeted MTBE concentration of 400 ppm ... The elimination half-life (t1/2) of MTBE was approximately the same after single low- and high-concentration exposures (0.52 and 0.63 hr, respectively). After the repeat exposures, the MTBE t1/2 was slightly shorter (0.48 and 0.51, respectively). The TBA /tert-butyl alcohol/ t1/2 ranged from 2.8 to 3.4 hr after the low- and high-concentration single exposures. After the repeat exposure regimen, the TBA t1/2 was significantly lower (1.8 and 1.5 hr in the male and female rats, respectively).

Healthy male volunteers were exposed via inhalation to gasoline oxygenates methyl tert-butyl ether (MTBE)... The half-times for MTBE in blood were about 1.7 and 3.8 hr. In urine, /MTBE/ showed half-times of about 4 hr ... .

MTBE was rapidly cleared from blood with a half-life of 2.6 +/- 0.9 hr in humans and 0.5 +/- 0.2 hr in rats.

The biotransformation of methyl tert-butyl ether (MTBE), ethyl tert-butyl ether (ETBE), and tert-amyl methyl ether (TAME) was studied in humans and in rats after inhalation of 4 and 40 ppm of MTBE, ETBE, and TAME, respectively, for 4 hours, and the biotransformation of MTBE and TAME was studied after ingestion exposure in humans to 5 and 15 mg in water. tert-Butyl alcohol (TBA), a TBA conjugate, 2-methyl-1,2-propanediol, and 2-hydroxyisobutyrate were found to be metabolites of MTBE and ETBE. ... After termination of exposure, clearance from blood of the ethers by exhalation and biotransformation to urinary metabolites occurred with half-times of less than 7 hours in rats and humans. ... All metabolites of MTBE and ETBE excreted with urine were eliminated with half-times of less than 20 hours. ...

Use Classification

Hazardous Air Pollutants (HAPs)

Fire Hazards -> Flammable - 3rd degree

Methods of Manufacturing

LIQUID-PHASE SELECTIVE REACTION OF ISOBUTYLENE FROM A MIXED C4 STREAM WITH METHANOL IN THE PRESENCE OF AN ION EXCHANGE RESIN CATALYST, EG, SULFONATED STYRENE CROSSLINKED WITH DIVINYL BENZENE.

Catalytic reaction of methanol and isobutene (38-93 °C at 100-200 psi). There are several variations of the process.

From methanol and t-butyl alcohol; from methanol and isobutylene; from t-butyl alcohol and diazomethane.

General Manufacturing Information

All other chemical product and preparation manufacturing

Petrochemical manufacturing

Petroleum refineries

Pharmaceutical and medicine manufacturing

Services

Wholesale and retail trade

Propane, 2-methoxy-2-methyl-: ACTIVE

The Energy Policy of 2005 removed the oxygenate requirement from reformulated gasoline and industry responded by removing ethers from U.S. gasoline, with limited exceptions.

Overview of State bans of methyl t-butyl ether as of 2003.[Table#5575]

Analytic Laboratory Methods

Method: ASTM D5790; Procedure: gas chromatography/mass spectrometry; Analyte: methyl tert-butyl ether; Matrix: treated drinking water, wastewater, and ground water; Detection Limit: 0.22 ug/L.

Method: EPA-NERL 502.2; Procedure: gas chromatography with photoionization detector; Analyte: methyl tert-butyl ether; Matrix: finished drinking water, raw source water, or drinking water in any treatment stage; Detection Limit: not provided.

Method: EPA-NERL 524.2; Procedure: gas chromatography/mass spectrometry; Analyte: methyl tert-butyl ether; Matrix: surface water, ground water, and drinking water in any stage of treatment; Detection Limit: 0.09 ug/L.

For more Analytic Laboratory Methods (Complete) data for Methyl t-butyl ether (13 total), please visit the HSDB record page.

Clinical Laboratory Methods

Ether in blood or urine is analyzed by direct injection of the specimen into a gas chromatograph equipped with a flame-ionization detector and a molecular sieve column. This method has a sensitivity of 10 mg/L, linearity of 10-200 mg/L, cv of 3-5% within-run, and a relative recovery of 96-100%. /Diethyl ether/

The abundant production of methyl tert-butyl ether (MTBE) and its widespread use have led to an increase in the potential for human exposure. This work described a simple, fast, sensitive, reliable and low-cost method for the simultaneous measurement of MTBE and its metabolite, tert-butyl alcohol (TBA) in human serum by headspace solid-phase microextraction gas chromatography-mass spectrometry. Extraction conditions were optimized and 40 °C, 10 min, 250 rpm and 0.3g NaCl for a 1mL sample were the optimal conditions. This method showed good analytical performance in terms of sensitivity with limits of detection in serum (1 mL) of 0.03 ug/L for MTBE and 0.05 ug/L for TBA, accuracy (mean recovery values) from 75.8% to 85.8%, precision (relative standard deviations) <10% and sample stability (biodegradation) <10% after 28 days. A verification experiment proved the reproducibility and stability of this method as well. Finally the method was used to detect 212 specimens, and the internal dose levels for MTBE in human serum were presented in China.

We report a methodology for the rapid determination of biomarkers in saliva. The method is based on direct coupling of a headspace sampler with a mass spectrometer. The saliva samples are subjected to the headspace generation process, and the volatiles generated are introduced directly into the mass spectrometer, thereby obtaining a fingerprint of the sample analyzed. The main advantage of the proposed methodology is that no prior chromatographic separation and no sample manipulation is required. The following model compounds were studied to check the possibilities of the methodology: methyl tert-butyl ether and styrene as biomarkers of exposure and dimethyl disulfide, limonene, and 2-ethyl-1-hexanol as biomarkers of diseases. The method was applied to the determination of biomarkers in 28 saliva samples: 24 of them were from healthy volunteers, and the others were from patients with different types of illness (including different types of cancer). Additionally, a separative analysis by GC/MS was performed for confirmatory purposes, and both methods provided similar results.

Methyl-tert-butyl ether (MTBE) is widely used as an antiknock additive for increasing octane number of gasoline. Recently, the in vivo studies demonstrated that MTBE has genotoxic potential and able to form adducts with DNA. In the work, the interactions of MTBE with calf thymus DNA (ct-DNA) and the Na(+) form of G-quadruplex DNA (wtTel22) were studied by using of head space-solid phase microextraction technique coupled to gas chromatography. The binding equilibrium constants were measured through the equilibriums of a four phase system. In addition, the MTBE Henry's law constants for two different buffers in the temperature range of 283-303K were measured. Thermodynamic studies revealed that the complexation of MTBE to both DNAs is enthalpy favored and entropy disfavored. The thermodynamic results revealed that MTBE may have interaction with ct-DNA via the minor groove of DNA. Also, MTBE may be complexed into the basket of G-quadruplex structure. In addition, the low difference in the binding constants of MTBE for both different DNA targets may confirm that MTBE is poorly selective for different conformations of DNA.

Storage Conditions

/Methyl tert-butyl ether/ can be stored in nonpressurized containers. Carbon steel can be used as container material, as well as aluminum, brass, copper, polyethylene, or polypropylene. Teflon, Buna-N, and other fuel-resistant plastics and rubbers can be used for seals; the use of vinylidene fluoride-hexafluoropropene copolymer (Viton) is not recommended.

Stability Shelf Life

Unstable in acid solution.

Stable under recommended storage conditions.